Nicorandil nitrate

説明

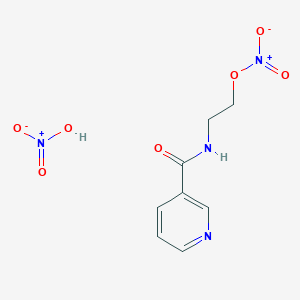

Structure

2D Structure

特性

分子式 |

C8H10N4O7 |

|---|---|

分子量 |

274.19 g/mol |

IUPAC名 |

nitric acid;2-(pyridine-3-carbonylamino)ethyl nitrate |

InChI |

InChI=1S/C8H9N3O4.HNO3/c12-8(7-2-1-3-9-6-7)10-4-5-15-11(13)14;2-1(3)4/h1-3,6H,4-5H2,(H,10,12);(H,2,3,4) |

InChIキー |

OJYHXYUKNSAUCH-UHFFFAOYSA-N |

正規SMILES |

C1=CC(=CN=C1)C(=O)NCCO[N+](=O)[O-].[N+](=O)(O)[O-] |

製品の起源 |

United States |

Foundational & Exploratory

Nicorandil Nitrate: A Comprehensive Technical Guide on its Dual Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nicorandil, a nicotinamide nitrate derivative, is a unique anti-anginal agent characterized by a dual mechanism of action that underpins its therapeutic efficacy in ischemic heart disease. It functions as both an ATP-sensitive potassium (K-ATP) channel opener and a nitric oxide (NO) donor. This dual action results in balanced vasodilation of both arterial and venous vascular beds, reducing cardiac preload and afterload, and improving coronary blood flow. Furthermore, the activation of mitochondrial K-ATP channels is implicated in its cardioprotective effects, mimicking ischemic preconditioning. This technical guide provides an in-depth exploration of the molecular and cellular mechanisms of nicorandil, supported by quantitative data from key clinical and preclinical studies, detailed experimental protocols, and visual representations of its signaling pathways.

Introduction

Nicorandil is an established second-line treatment for chronic stable angina.[1] Its distinctive pharmacological profile, combining two distinct vasodilatory mechanisms, sets it apart from traditional anti-anginal drugs.[2][3] The nicotinamide moiety of the molecule is responsible for its K-ATP channel opening activity, while the nitrate group confers its nitric oxide-donating properties.[4] The relative contribution of these two mechanisms can vary depending on the dose and the specific pathophysiological context.[1] This guide will dissect these two core mechanisms, presenting the underlying signaling pathways, supporting experimental evidence, and methodologies used for their investigation.

The Dual Mechanism of Action

ATP-Sensitive Potassium (K-ATP) Channel Opening

Nicorandil activates ATP-sensitive potassium (K-ATP) channels in the plasma membrane of vascular smooth muscle cells.[2][5] This activation leads to an efflux of potassium ions from the cell, causing hyperpolarization of the cell membrane.[5][6] The resulting hyperpolarization leads to the closure of voltage-gated calcium channels, which in turn reduces the influx of calcium ions into the cell.[2][6] The subsequent decrease in intracellular calcium concentration leads to the relaxation of vascular smooth muscle and, consequently, vasodilation, primarily affecting arterioles and reducing afterload.[7]

Beyond the sarcolemmal K-ATP channels, nicorandil also opens mitochondrial K-ATP (mitoK-ATP) channels.[1][8] This action is believed to be a key component of its cardioprotective effects, mimicking the phenomenon of ischemic preconditioning.[3][8]

Nitric Oxide (NO) Donation

The nitrate moiety in nicorandil's structure enables it to act as a nitric oxide (NO) donor.[2][9] Nicorandil releases NO, which then activates soluble guanylate cyclase (sGC) in vascular smooth muscle cells.[2][10] Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[2][7] Elevated intracellular cGMP levels lead to the activation of protein kinase G (PKG), which in turn phosphorylates various downstream targets, ultimately resulting in a decrease in intracellular calcium concentration and smooth muscle relaxation.[8] This mechanism is primarily responsible for the venodilatory effects of nicorandil, which reduces cardiac preload.[7] Interestingly, there is evidence of crosstalk between the two pathways, with the NO-PKG signaling cascade also contributing to the opening of mitochondrial K-ATP channels.[8][11]

Quantitative Data from Clinical and Preclinical Studies

The following tables summarize quantitative data from key studies investigating the effects of nicorandil.

Table 1: Hemodynamic Effects of Nicorandil

| Parameter | Study Population | Nicorandil Dose | Change from Baseline | Reference |

|---|---|---|---|---|

| Systemic Vascular Resistance | Patients with Congestive Heart Failure | 60 mg (oral) | ↓ (Statistically significant) | [12] |

| Total Peripheral Resistance | Patients with normal LV function | - | ↓ 19% | [13][14] |

| Systolic Blood Pressure | Patients with normal LV function | - | ↓ 34% | [13] |

| Diastolic Blood Pressure | Patients with normal LV function | - | ↓ 21% | [13] |

| Left Ventricular End-Diastolic Pressure | Patients with normal LV function | - | ↓ from 7.4 ± 1.7 to -3.2 ± 1.5 mm Hg | [13] |

| Pulmonary Capillary Wedge Pressure | Patients with Congestive Heart Failure | Titrated to achieve ≥25% reduction | Sustained reduction over 24h |[15] |

Table 2: Effects of Nicorandil on Coronary Vasodilation and Blood Flow

| Parameter | Study Population | Nicorandil Dose | Observation | Reference |

|---|---|---|---|---|

| Coronary Artery Diameter | Patients undergoing cardiac catheterization | 20 mg and 40 mg (sublingual) | Significant increase in proximal, mid, and distal LAD and circumflex artery diameters | [1] |

| Coronary Blood Flow (Normal Arteries) | Patients with and without coronary stenosis | 6 mg (intravenous) | ↑ 54.6% | [5] |

| Coronary Blood Flow (Stenotic Arteries) | Patients with and without coronary stenosis | 6 mg (intravenous) | ↑ 89.6% | [5] |

| Coronary Vascular Resistance | Patients with ischemic heart disease | - | ↓ (in contrast to nitroglycerin) |[9] |

Table 3: Cardioprotective Effects of Nicorandil in Clinical Trials

| Trial Name (Acronym) | Study Population | Key Finding | Quantitative Result | Reference |

|---|---|---|---|---|

| Impact Of Nicorandil in Angina (IONA) | 5,126 high-risk patients with stable angina | Reduced primary endpoint (CHD death, non-fatal MI, or unplanned hospital admission for cardiac chest pain) | 13.1% (Nicorandil) vs. 15.5% (Placebo); Hazard Ratio 0.83 | [3][6][8][16] |

| CHANGE Trial | 238 patients with ST-segment-elevation myocardial infarction | Reduced infarct size | 26.5 ± 17.1 g (Nicorandil) vs. 32.4 ± 19.3 g (Placebo) at 5-7 days | [4][17] |

| CHANGE Trial | 238 patients with ST-segment-elevation myocardial infarction | Improved Left Ventricular Ejection Fraction | 47.0 ± 10.2% (Nicorandil) vs. 43.3 ± 10.0% (Placebo) at 5-7 days | [4][17] |

| Meta-analysis of 14 RCTs | 1,680 patients with AMI undergoing primary PCI | Reduced incidence of TIMI flow grade ≤2 | Risk Ratio 0.57 |[18] |

Experimental Protocols

Investigating K-ATP Channel Opening: The Patch-Clamp Technique

The patch-clamp technique is the gold standard for studying ion channel activity.

-

Objective: To directly measure the opening of K-ATP channels in response to nicorandil.

-

Methodology:

-

Cell Preparation: Isolate single ventricular myocytes from animal models (e.g., guinea pig, rabbit).

-

Electrophysiological Recording: Using a glass micropipette to form a high-resistance seal with the cell membrane, different configurations can be used:

-

Whole-cell configuration: Measures the total current across the entire cell membrane. Nicorandil is applied to the bath solution.

-

Inside-out patch configuration: A small patch of the membrane is excised, allowing direct application of nicorandil to the intracellular side of the K-ATP channels.

-

-

Data Analysis: The opening probability and conductance of the K-ATP channels are analyzed in the presence and absence of nicorandil. The effect of K-ATP channel blockers like glibenclamide can be used to confirm the specificity of nicorandil's action.[19]

-

Quantifying Nitric Oxide Donation: The Griess Assay

The Griess assay is a common method for measuring nitrite (NO₂⁻), a stable and quantifiable breakdown product of NO.

-

Objective: To quantify the amount of NO released from nicorandil.

-

Methodology:

-

Sample Preparation: Incubate nicorandil in a relevant biological matrix (e.g., cell culture media, plasma).

-

Griess Reaction: The Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) is added to the sample. Nitrite in the sample reacts with the Griess reagent to form a colored azo compound.

-

Spectrophotometric Measurement: The absorbance of the solution is measured at approximately 540 nm.

-

Quantification: The concentration of nitrite is determined by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.[20][21]

-

Measuring the Downstream Effects of NO Donation: cGMP Radioimmunoassay

-

Objective: To measure the increase in intracellular cGMP levels following nicorandil administration.

-

Methodology:

-

Cell/Tissue Treatment: Treat vascular smooth muscle cells or tissues with nicorandil for a specified time.

-

Cell Lysis and Extraction: Lyse the cells/tissues and extract the intracellular contents.

-

Radioimmunoassay (RIA): A competitive binding assay is performed using a known amount of radiolabeled cGMP and an antibody specific for cGMP. The amount of radiolabeled cGMP displaced by the unlabeled cGMP from the sample is measured.

-

Quantification: The concentration of cGMP in the sample is determined by comparing the results to a standard curve.[10] The specificity of the NO-mediated pathway can be confirmed using a guanylate cyclase inhibitor like methylene blue.[22]

-

Visualization of Signaling Pathways and Experimental Workflows

Signaling Pathways

Figure 1: K-ATP Channel Opening Signaling Pathway of Nicorandil.

Figure 2: Nitric Oxide (NO) Donor Signaling Pathway of Nicorandil.

Figure 3: Combined Hemodynamic Effects of Nicorandil's Dual Action.

Experimental Workflow

Figure 4: General Experimental Workflow for Investigating Nicorandil's Mechanism.

Conclusion

Nicorandil's dual mechanism of action, encompassing both K-ATP channel opening and nitric oxide donation, provides a robust pharmacological basis for its efficacy in the management of ischemic heart disease. The K-ATP channel opening primarily leads to arteriolar dilation and afterload reduction, while the NO donation results in venodilation and preload reduction. This balanced hemodynamic profile, coupled with its cardioprotective effects mediated through mitochondrial K-ATP channels, makes nicorandil a valuable therapeutic option. The experimental methodologies and quantitative data presented in this guide offer a comprehensive framework for researchers and drug development professionals to further explore and leverage the unique properties of this compound.

References

- 1. Coronary vasodilatory action after nicorandil: a quantitative angiographic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 3. Effect of Nicorandil on Coronary Events in Patients with Stable - American College of Cardiology [acc.org]

- 4. ahajournals.org [ahajournals.org]

- 5. Additive effects of nicorandil on coronary blood flow during continuous administration of nitroglycerin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Impact of nicorandil in angina: subgroup analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Vascular levels and cGMP-increasing effects of nicorandil administered orally to rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effect of nicorandil on coronary events in patients with stable angina: the Impact Of Nicorandil in Angina (IONA) randomised trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of nicorandil on coronary circulation in patients with ischemic heart disease: comparison with nitroglycerin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Molecular mechanism of action of nicorandil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Nicorandil elevates tissue cGMP levels in a nitric-oxide-independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Hemodynamic effects of oral nicorandil in congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Clinical profile of nicorandil: an overview of its hemodynamic properties and therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Vasodilator Therapy: Nitrates and Nicorandil - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Comparison of hemodynamic effects and plasma cyclic guanosine monophosphate of nicorandil and nitroglycerin in patients with congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. gpnotebook.com [gpnotebook.com]

- 17. Effects of Nicorandil Administration on Infarct Size in Patients With ST-Segment-Elevation Myocardial Infarction Undergoing Primary Percutaneous Coronary Intervention: The CHANGE Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Action of nicorandil on ATP-sensitive K+ channel in guinea-pig ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Nitric Oxide Release Part III. Measurement and Reporting - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay [mdpi.com]

- 22. Studies on the mechanism of the vasodilator action of nicorandil - PubMed [pubmed.ncbi.nlm.nih.gov]

Nicorandil: A Technical Guide to its Dual Mechanism of Action as a KATP Channel Opener and Nitric Oxide Donor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nicorandil is a unique cardiovascular drug possessing a dual mechanism of action: opening of ATP-sensitive potassium (KATP) channels and donation of nitric oxide (NO). This dual functionality contributes to its therapeutic effects in conditions such as angina pectoris. This technical guide provides an in-depth exploration of the molecular mechanisms, key experimental protocols for investigation, and quantitative data related to Nicorandil's pharmacodynamics. Detailed signaling pathways and a logical experimental workflow are presented to facilitate further research and drug development efforts in this area.

Introduction

Nicorandil, a nicotinamide derivative, exerts its pharmacological effects through two primary, independent, yet synergistic pathways.[1] As a KATP channel opener, it mimics the endogenous protective mechanisms that are activated during cellular stress, leading to vasodilation.[2] Concurrently, its nitrate moiety serves as a source of nitric oxide, a potent vasodilator and signaling molecule.[3] This document serves as a comprehensive resource for understanding and investigating the complex pharmacology of Nicorandil.

Core Mechanisms of Action

ATP-Sensitive Potassium (KATP) Channel Opening

Nicorandil directly activates ATP-sensitive potassium (KATP) channels, which are present in various cell types, including vascular smooth muscle cells and cardiomyocytes.[4][5] The opening of these channels leads to an efflux of potassium ions from the cell, causing hyperpolarization of the cell membrane.[6] This hyperpolarization inhibits the opening of voltage-gated calcium channels, thereby reducing the influx of calcium and leading to smooth muscle relaxation and vasodilation.[6]

Notably, Nicorandil shows a degree of selectivity for mitochondrial KATP (mitoKATP) channels over sarcolemmal KATP channels at lower concentrations.[7] The opening of mitoKATP channels is a key mechanism in cardioprotection, contributing to the preservation of mitochondrial function during ischemic stress.[7][8]

Nitric Oxide (NO) Donation

The nitrate group in the Nicorandil molecule serves as a substrate for the generation of nitric oxide (NO).[3] NO is a critical signaling molecule that activates soluble guanylate cyclase (sGC) in vascular smooth muscle cells.[9] This activation leads to an increase in intracellular cyclic guanosine monophosphate (cGMP), which in turn activates protein kinase G (PKG).[10] The PKG signaling cascade ultimately results in the dephosphorylation of myosin light chains, causing smooth muscle relaxation and vasodilation.[10]

Signaling Pathways

The dual actions of Nicorandil trigger distinct but interconnected signaling pathways, as illustrated below.

References

- 1. researchgate.net [researchgate.net]

- 2. KATP channel therapeutics at the bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nicorandil: A drug with ongoing benefits and different mechanisms in various diseased conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Activation of ATP-sensitive potassium channels by nicorandil is preserved in aged vascular smooth muscle cells in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Action of nicorandil on ATP-sensitive K+ channel in guinea-pig ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Nicorandil, a potent cardioprotective agent, acts by opening mitochondrial ATP-dependent potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Nicorandil, a Nitric Oxide Donor and ATP-Sensitive Potassium Channel Opener, Protects Against Dystrophin-Deficient Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. What is the mechanism of Nicorandil? [synapse.patsnap.com]

- 10. Nicorandil directly and cyclic GMP-dependently opens K+ channels in human bypass grafts - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Nicorandil's Nitrate Signaling Pathways in Vascular Smooth Muscle

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core nitrate signaling pathways activated by Nicorandil in vascular smooth muscle cells. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the molecular mechanisms, quantitative data, and experimental methodologies related to Nicorandil's vasodilatory effects.

Core Signaling Pathway: From Nitric Oxide Donation to Vasodilation

Nicorandil, a dual-action antianginal agent, exerts its vasodilatory effects in part through a nitrate-like pathway. This involves the donation of nitric oxide (NO), which initiates a signaling cascade within vascular smooth muscle cells, ultimately leading to relaxation.[1][2]

The key steps in this pathway are:

-

Nitric Oxide (NO) Donation: The nitrate moiety of the Nicorandil molecule is metabolized, leading to the release of NO.[3]

-

Activation of soluble Guanylate Cyclase (sGC): NO diffuses into the vascular smooth muscle cells and binds to the heme group of soluble guanylate cyclase (sGC), causing a conformational change that activates the enzyme.[4]

-

Synthesis of cyclic Guanosine Monophosphate (cGMP): Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[4]

-

Activation of Protein Kinase G (PKG): cGMP acts as a second messenger, binding to and activating cGMP-dependent protein kinase (PKG).

-

Downstream Effects of PKG: PKG phosphorylates several downstream targets, leading to a decrease in intracellular calcium concentration and a decrease in the sensitivity of the contractile machinery to calcium. This is achieved through:

-

Inhibition of calcium influx: PKG can phosphorylate and inhibit L-type calcium channels, reducing the influx of calcium into the cell.

-

Stimulation of calcium extrusion: PKG can activate plasma membrane Ca2+-ATPase, which actively pumps calcium out of the cell.

-

Sequestration of intracellular calcium: PKG can promote the uptake of calcium into the sarcoplasmic reticulum by phosphorylating phospholamban.

-

Activation of Myosin Light Chain Phosphatase (MLCP): PKG can phosphorylate and activate MLCP, which dephosphorylates the myosin light chain, leading to smooth muscle relaxation.

-

This cascade of events culminates in the relaxation of vascular smooth muscle, leading to vasodilation and increased blood flow.

Caption: Nicorandil's nitrate signaling pathway in vascular smooth muscle.

Quantitative Data Presentation

The following tables summarize key quantitative data related to the effects of Nicorandil on vasodilation and cGMP levels.

Table 1: Vasodilatory Potency of Nicorandil in Isolated Arteries

| Vascular Bed | Agonist | EC50 (M) | Reference |

| Rat Thoracic Aorta | Norepinephrine | 2.2 x 10-6 | [1] |

Table 2: Comparative Vasodilatory Effects of Nicorandil and Other Nitrates

| Drug | Vessel | Agonist | EC50 (M) | Reference |

| Nicorandil | Rat Thoracic Aorta | Norepinephrine | 2.2 x 10-6 | [1] |

| Nitroglycerin | Rat Thoracic Aorta | Norepinephrine | Not specified in abstract | [1] |

Table 3: Effect of Nicorandil on Coronary Artery Diameter in Humans

| Drug | Dose | Vessel Segment | Mean Diameter Increase (%) | Reference |

| Nicorandil | 20 mg (sublingual) | Epicardial Coronary Arteries | 10-15 | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the nitrate signaling pathway of Nicorandil.

Isometric Tension Recording in Isolated Arterial Rings

This protocol is used to measure the contractile and relaxant responses of isolated blood vessels.

Materials:

-

Isolated arterial rings (e.g., rat thoracic aorta)

-

Organ bath system with force-displacement transducers

-

Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1)

-

Carbogen gas (95% O2, 5% CO2)

-

Vasoconstrictor agent (e.g., Norepinephrine)

-

Nicorandil and other test compounds

Procedure:

-

Isolate the desired artery and carefully clean it of surrounding connective tissue in ice-cold Krebs-Henseleit solution.

-

Cut the artery into rings of 2-3 mm in length.

-

Mount the arterial rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with carbogen.

-

Connect the rings to force-displacement transducers to record isometric tension.

-

Allow the rings to equilibrate for at least 60 minutes under a resting tension of 1-2 g, with solution changes every 15 minutes.

-

Induce a stable contraction with a vasoconstrictor agent (e.g., Norepinephrine at a concentration that produces 50-70% of the maximal response).

-

Once a stable plateau of contraction is reached, add cumulative concentrations of Nicorandil to the organ bath.

-

Record the relaxation response at each concentration until a maximal response is achieved.

-

Calculate the percentage relaxation relative to the pre-contracted tension.

Caption: Experimental workflow for isometric tension recording.

Measurement of Intracellular cGMP Levels by Radioimmunoassay (RIA)

This protocol describes a method for quantifying cGMP levels in vascular tissue.[5][6][7][8][9]

Materials:

-

Vascular tissue samples

-

Trichloroacetic acid (TCA)

-

Water-saturated diethyl ether

-

cGMP RIA kit (containing 125I-cGMP, cGMP standard, and cGMP antibody)

-

Gamma counter

Procedure:

-

Treat vascular tissue with Nicorandil or other compounds for the desired time.

-

Freeze-clamp the tissue in liquid nitrogen to stop enzymatic activity.

-

Homogenize the frozen tissue in cold 6% (w/v) TCA.

-

Centrifuge the homogenate at 2000 x g for 15 minutes at 4°C.

-

Collect the supernatant and wash the pellet with 6% TCA.

-

Combine the supernatants and extract the TCA by washing four times with an equal volume of water-saturated diethyl ether.

-

Lyophilize the aqueous extract.

-

Reconstitute the dried extract in assay buffer provided in the RIA kit.

-

Perform the cGMP radioimmunoassay according to the manufacturer's instructions, which typically involves competitive binding between the sample cGMP and 125I-cGMP for a limited number of cGMP antibody binding sites.

-

Separate the antibody-bound and free cGMP.

-

Measure the radioactivity of the antibody-bound fraction using a gamma counter.

-

Calculate the cGMP concentration in the samples by comparing the results to a standard curve.

Caption: Experimental workflow for cGMP measurement by RIA.

Assay of Soluble Guanylate Cyclase (sGC) Activity

This protocol measures the activity of sGC by quantifying the conversion of [α-32P]GTP to [32P]cGMP.[5][10][11][12][13]

Materials:

-

Purified sGC or tissue homogenate

-

[α-32P]GTP

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 4 mM MgCl2, 1 mM GTP, 15 mM phosphocreatine, 50 U/mL creatine phosphokinase)

-

NO donor (e.g., sodium nitroprusside)

-

Dowex and alumina columns for chromatography

-

Scintillation counter

Procedure:

-

Prepare the reaction mixture containing the reaction buffer and [α-32P]GTP.

-

Add the sGC-containing sample to the reaction mixture.

-

Initiate the reaction by adding an NO donor to activate sGC.

-

Incubate the reaction at 37°C for a defined period (e.g., 10 minutes).

-

Terminate the reaction by adding a stop solution (e.g., 100 mM EDTA).

-

Separate the [32P]cGMP from the unreacted [α-32P]GTP using sequential chromatography on Dowex and alumina columns.

-

Elute the [32P]cGMP and measure its radioactivity using a scintillation counter.

-

Calculate the sGC activity as pmol of cGMP formed per minute per mg of protein.

Protein Kinase G (PKG) Activity Assay using Western Blot for VASP Phosphorylation

This protocol assesses PKG activity by measuring the phosphorylation of one of its key substrates, Vasodilator-Stimulated Phosphoprotein (VASP), at Serine 239.[14][15][16]

Materials:

-

Vascular smooth muscle cells or tissue

-

Lysis buffer (containing protease and phosphatase inhibitors)

-

Protein assay reagent (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibody against phospho-VASP (Ser239)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells or tissue with Nicorandil or other compounds.

-

Lyse the cells or tissue in lysis buffer on ice.

-

Determine the protein concentration of the lysates.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-VASP (Ser239) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensity and normalize to a loading control (e.g., total VASP or GAPDH).

Conclusion

Nicorandil's nitrate signaling pathway plays a crucial role in its vasodilatory effects on vascular smooth muscle. By donating nitric oxide and subsequently activating the sGC-cGMP-PKG cascade, Nicorandil effectively reduces vascular tone. This in-depth technical guide provides a foundational understanding of this pathway, supported by quantitative data and detailed experimental protocols, to aid researchers and drug development professionals in their exploration of cardiovascular pharmacology.

References

- 1. [Vasorelaxing action of nicorandil, in comparison with nitroglycerin and Ca antagonists] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Nicorandil and Long-acting Nitrates: Vasodilator Therapies for the Management of Chronic Stable Angina Pectoris | ECR Journal [ecrjournal.com]

- 3. Biochemistry, Guanylate Cyclase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. A primer for measuring cGMP signaling and cGMP-mediated vascular relaxation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. revvity.com [revvity.com]

- 6. Radioimmunoassay (RIA) Protocol & Troubleshooting Guide for Researchers - Creative Biolabs [creativebiolabs.net]

- 7. microbenotes.com [microbenotes.com]

- 8. m.youtube.com [m.youtube.com]

- 9. A rapid method for the assay of guanylate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Improved methods for determination of guanylyl cyclase activity and synthesis of [alpha-32P]GTP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The enzymatic preparation of [alpha-32P]ATP, [alpha-32P]GTP, [32P]cAMP, and [32P]cGMP, and their use in the assay of adenylate and guanylate cyclases and cyclic nucleotide phosphodiesterases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Preparation of alpha-32P-labeled nucleoside triphosphates, nicotinamide adenine dinucleotide, and cyclic nucleotides for use in determining adenylyl and guanylyl cyclases and cyclic nucleotide phosphodiesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Thieme E-Journals - Thrombosis and Haemostasis / Abstract [thieme-connect.com]

The Role of Nicorandil in Mitochondrial Function and Biogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nicorandil, a dual-action drug possessing both ATP-sensitive potassium (KATP) channel opening and nitric oxide (NO) donating properties, has demonstrated significant protective effects on cellular bioenergetics and survival, largely through its influence on mitochondrial function and biogenesis. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning nicorandil's effects on mitochondria, presenting quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved. The primary focus is on its role in modulating mitochondrial membrane potential, reactive oxygen species (ROS) signaling, ATP production, and the intricate pathways governing mitochondrial biogenesis, offering valuable insights for researchers and professionals in drug development.

Core Mechanisms of Nicorandil's Mitochondrial Action

Nicorandil's therapeutic effects are multifaceted, stemming from its unique hybrid structure. Its actions on mitochondria can be broadly categorized into two primary mechanisms:

-

Mitochondrial ATP-Sensitive Potassium (mitoKATP) Channel Opening: Nicorandil is a potent opener of mitoKATP channels.[1] The opening of these channels leads to an influx of K+ into the mitochondrial matrix, which in turn causes a partial and transient depolarization of the mitochondrial inner membrane.[2] This depolarization reduces the driving force for Ca2+ entry into the mitochondria, thereby mitigating mitochondrial calcium overload, a key event in cellular injury.[2]

-

Nitric Oxide (NO) Donation: The nitrate moiety of nicorandil allows it to act as an NO donor.[3] NO plays a crucial role in cellular signaling and has been shown to independently activate mitoKATP channels through a cGMP-protein kinase G (PKG) dependent pathway.[4] This dual activation mechanism enhances the protective effects of nicorandil.

These primary actions trigger a cascade of downstream effects that collectively preserve mitochondrial integrity and promote cell survival.

Quantitative Effects of Nicorandil on Mitochondrial Function

The following tables summarize the quantitative data from various studies on the effects of nicorandil on key mitochondrial parameters. It is important to note that the experimental conditions, such as cell types, drug concentrations, and duration of treatment, vary across studies.

Table 1: Effect of Nicorandil on Mitochondrial Membrane Potential (ΔΨm)

| Parameter | Cell/Tissue Type | Nicorandil Concentration | Effect | Reference |

| JC-1 Fluorescence Intensity | Rat Ventricular Myocytes | 100 µM | Reduced to 89 ± 2% of baseline during ouabain application. | [5] |

| TMRE Fluorescence | Dystrophin-deficient iPSC-derived Cardiomyocytes | 100 µM | Abrogated stress-induced decrease in ΔΨm. | [6] |

| ΔΨm Loss (induced by H2O2) | Cultured Cerebellar Granule Neurons | 100 µM | Prevented the loss of ΔΨm. | [7] |

Table 2: Effect of Nicorandil on Mitochondrial Reactive Oxygen Species (ROS) Production

| Parameter | Cell/Tissue Type | Nicorandil Concentration | Effect | Reference |

| ROS Production (DHE fluorescence) | Dystrophin-deficient iPSC-derived Cardiomyocytes | 100 µM | Mitigated stress-induced increase in ROS levels. | [6] |

| ROS Production | Adult Rabbit Cardiomyocytes | EC50: 2.4 x 10⁻⁵ M | Increased ROS production (as a marker of mitoKATP channel opening). | [4] |

| ROS Levels | Skeletal Muscle Mitochondria | Not specified | Increased ROS levels. | [8] |

Table 3: Effect of Nicorandil on Mitochondrial Biogenesis Signaling Proteins

| Protein | Cell/Tissue Type | Nicorandil Dose | Effect on Protein Expression/Activity | Reference |

| p-AMPK/AMPK | Rat Liver (TAA-induced fibrosis model) | 15 mg/kg/day | Upregulated | [9] |

| SIRT1 | Rat Liver (TAA-induced fibrosis model) | 15 mg/kg/day | Upregulated | [9] |

| PGC-1α | Rat Liver (TAA-induced fibrosis model) | 15 mg/kg/day | Upregulated | [9] |

| SIRT1 | Rat Lung (ATO-induced injury model) | 15 mg/kg | Upregulated | [10] |

| AMPK | Rat Lung (ATO-induced injury model) | 15 mg/kg | Upregulated | [10] |

Table 4: Effect of Nicorandil on Apoptosis-Related Proteins

| Protein/Ratio | Cell/Tissue Type | Nicorandil Dose/Concentration | Effect | Reference |

| Cleaved Caspase-3 | LDL-R -/- mice (atherosclerosis model) | 10 mg/kg/day | Significantly decreased content. | [11] |

| Caspase-3 Activity | Rat Myocardium (sepsis model) | 2 mg/kg/h | Obviously lower than in the CLP group. | [12] |

| Bcl-2/Bax Ratio | Rat Myocardium (PAH model) | Not specified | Concomitant increase. | [5] |

| Caspase-3 | Rat Cardiac Tissue (cyclophosphamide-induced) | Not specified | Significantly decreased. | [13] |

Key Experimental Protocols

This section provides detailed methodologies for key experiments cited in the context of nicorandil's effects on mitochondrial function.

Isolation of Mitochondria from Cardiomyocytes

This protocol is adapted from established methods for isolating high-quality mitochondria from cardiac tissue.[14]

Materials:

-

Isolation Buffer A: 225 mM mannitol, 75 mM sucrose, 1 mM EGTA, 20 mM MOPS, pH 7.2.

-

Isolation Buffer B (with Nagarse): Isolation Buffer A supplemented with 0.5% Nagarse.

-

Homogenizer (glass/Teflon).

-

Centrifuge.

Procedure:

-

Excise the heart and place it in ice-cold Isolation Buffer A to wash away blood.

-

Mince the tissue finely with scissors in a small volume of Isolation Buffer B and incubate for 5 minutes on ice to allow for enzymatic digestion.

-

Wash the minced tissue twice with ice-cold Isolation Buffer A to remove the Nagarse.

-

Homogenize the tissue with a glass/Teflon homogenizer (10-15 strokes).

-

Centrifuge the homogenate at 800 x g for 10 minutes at 4°C to pellet nuclei and cell debris.

-

Transfer the supernatant to a new tube and centrifuge at 8,000 x g for 10 minutes at 4°C to pellet the mitochondria.

-

Resuspend the mitochondrial pellet in Isolation Buffer A and repeat the centrifugation at 8,000 x g for 10 minutes.

-

Resuspend the final mitochondrial pellet in a suitable buffer for downstream applications.

Measurement of Mitochondrial Membrane Potential (ΔΨm) using TMRE

Tetramethylrhodamine, ethyl ester (TMRE) is a cell-permeant, cationic fluorescent dye that accumulates in active mitochondria with intact membrane potentials.

Materials:

-

TMRE stock solution (in DMSO).

-

Cell culture medium.

-

Fluorescence microscope or plate reader.

-

FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) as a positive control for depolarization.

Procedure:

-

Plate cells in a suitable format for microscopy or plate reader analysis.

-

Prepare a working solution of TMRE in pre-warmed cell culture medium (typically 50-200 nM).

-

Treat cells with nicorandil or vehicle control for the desired time.

-

For a positive control, treat a set of cells with FCCP (e.g., 10 µM) for 10-15 minutes to induce mitochondrial depolarization.

-

Add the TMRE working solution to the cells and incubate for 20-30 minutes at 37°C, protected from light.

-

Wash the cells with pre-warmed PBS or culture medium.

-

Measure the fluorescence intensity using a fluorescence microscope (Ex/Em ~549/575 nm) or a microplate reader. A decrease in TMRE fluorescence indicates mitochondrial depolarization.

Measurement of Mitochondrial Reactive Oxygen Species (ROS) using MitoSOX Red

MitoSOX Red is a fluorogenic dye that selectively detects superoxide in the mitochondria of live cells.

Materials:

-

MitoSOX Red reagent.

-

HBSS (Hank's Balanced Salt Solution) or other suitable buffer.

-

Fluorescence microscope or flow cytometer.

Procedure:

-

Prepare a 5 µM working solution of MitoSOX Red in HBSS.

-

Treat cells with nicorandil or vehicle control for the desired time.

-

Remove the culture medium and incubate the cells with the MitoSOX Red working solution for 10-30 minutes at 37°C, protected from light.

-

Wash the cells three times with warm HBSS.

-

Measure the fluorescence using a fluorescence microscope (Ex/Em ~510/580 nm) or a flow cytometer. An increase in red fluorescence indicates an increase in mitochondrial superoxide levels.

Western Blot Analysis of Mitochondrial Biogenesis Proteins

This protocol outlines the general steps for detecting the expression levels of proteins such as PGC-1α, SIRT1, and p-AMPK.[15][16]

Materials:

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels.

-

PVDF or nitrocellulose membranes.

-

Primary antibodies (specific for PGC-1α, SIRT1, p-AMPK, etc.).

-

HRP-conjugated secondary antibodies.

-

Enhanced chemiluminescence (ECL) substrate.

-

Imaging system.

Procedure:

-

Lyse the cells or tissues in lysis buffer on ice.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each sample using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Add ECL substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Measurement of ATP Production in Isolated Mitochondria

This protocol utilizes a luciferase-based assay to quantify ATP synthesis.[17]

Materials:

-

Isolated mitochondria.

-

Respiration buffer.

-

ADP.

-

Substrates for mitochondrial respiration (e.g., glutamate, malate, succinate).

-

Luciferin-luciferase ATP assay kit.

-

Luminometer.

Procedure:

-

Prepare a reaction mixture containing respiration buffer, substrates, and the luciferin-luciferase reagent.

-

Add a known amount of isolated mitochondria to the reaction mixture in a luminometer-compatible plate.

-

Record the baseline luminescence.

-

Initiate ATP synthesis by adding a known concentration of ADP.

-

Measure the increase in luminescence over time, which is proportional to the rate of ATP production.

-

Calibrate the luminescence signal with an ATP standard curve to quantify the ATP production rate (e.g., in nmol ATP/min/mg mitochondrial protein).

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by nicorandil.

Caption: Nicorandil's dual mechanism on mitochondrial function.

Caption: Nicorandil's role in the mitochondrial biogenesis pathway.

Conclusion

Nicorandil exerts profound protective effects on mitochondria through a sophisticated interplay of direct mitoKATP channel activation and NO-mediated signaling. This dual mechanism effectively mitigates mitochondrial calcium overload, preserves mitochondrial membrane potential, and modulates ROS signaling, thereby preventing the induction of apoptosis. Furthermore, emerging evidence suggests that nicorandil promotes mitochondrial biogenesis through the activation of the AMPK/SIRT1/PGC-1α pathway. This comprehensive understanding of nicorandil's mitochondrial targets and signaling cascades provides a strong rationale for its therapeutic application in conditions associated with mitochondrial dysfunction and highlights its potential for the development of novel drugs targeting mitochondrial health. Further research is warranted to fully elucidate the quantitative impact of nicorandil on ATP production and to translate these molecular insights into enhanced clinical strategies.

References

- 1. Nicorandil, a potent cardioprotective agent, acts by opening mitochondrial ATP-dependent potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Therapeutic potential of nicorandil beyond anti-anginal drug: A review on current and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nicorandil opens mitochondrial K(ATP) channels not only directly but also through a NO-PKG-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Nicorandil prevents right ventricular remodeling by inhibiting apoptosis and lowering pressure overload in rats with pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Nicorandil, a Nitric Oxide Donor and ATP-Sensitive Potassium Channel Opener, Protects Against Dystrophin-Deficient Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nicorandil prevents oxidative stress-induced apoptosis in neurons by activating mitochondrial ATP-sensitive potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Nicorandil Affects Mitochondrial Respiratory Chain Function by Increasing Complex III Activity and ROS Production in Skeletal Muscle Mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Effects of Nicorandil on Inflammation, Apoptosis and Atherosclerotic Plaque Progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. Methods to Study the Mitochondria - qRT-PCR, Western Blotting, Immunofluorescence, Electron Microscopy, “Fluorescence”, and Seahorse – techniques used to study the effects of age-related diseases like Alzheimer’s - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Functional Assessment of Isolated Mitochondria In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

Nicorandil Nitrate's Role in Mitigating Endothelial Dysfunction: An In-Vitro Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in-vitro effects of nicorandil nitrate on endothelial dysfunction. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering a comprehensive summary of quantitative data, detailed experimental protocols, and visual representations of key biological processes.

Core Mechanisms of Nicorandil in Endothelial Protection

Nicorandil, a dual-acting drug, exerts its protective effects on the endothelium through two primary mechanisms: as a nitric oxide (NO) donor and as an opener of adenosine triphosphate (ATP)-sensitive potassium (K-ATP) channels.

-

Nitric Oxide (NO) Donor Pathway: Nicorandil's nitrate moiety releases NO, which activates soluble guanylate cyclase (sGC) in vascular smooth muscle cells. This leads to an increase in cyclic guanosine monophosphate (cGMP), resulting in vasodilation. In endothelial cells, the NO pathway is crucial for maintaining vascular homeostasis.

-

K-ATP Channel Opening Pathway: Nicorandil activates K-ATP channels, particularly mitochondrial K-ATP (mitoK-ATP) channels, in endothelial cells. This leads to potassium ion efflux, causing hyperpolarization of the cell membrane. This hyperpolarization is believed to contribute to the reduction of intracellular calcium overload and protection against cellular damage.

These dual actions work synergistically to improve endothelial function, reduce oxidative stress, and inhibit apoptosis.

Quantitative Data Summary

The following tables summarize the quantitative data from various in-vitro studies on the effects of nicorandil on endothelial cells.

Table 1: Effects of Nicorandil on Endothelial Cell Apoptosis

| Cell Type | Apoptosis Inducer | Nicorandil Concentration | Effect on Apoptosis | Reference |

| Human Umbilical Vein Endothelial Cells (HUVECs) | Serum Starvation | 10-1000 µM | Concentration-dependent inhibition of apoptosis. | |

| HUVECs | Hydrogen Peroxide (H₂O₂) (25 µM) | 500 µM | Significantly reduced percentage of late apoptotic/necrotic cells (p = 0.016). |

Table 2: Effects of Nicorandil on eNOS Expression and Oxidative Stress Markers

| Cell Type/Model | Parameter Measured | Nicorandil Treatment | Key Findings | Reference |

| Rat Heart Tissue | eNOS mRNA | 3 mg/kg/day | 2.2-fold increase. | |

| Rat Heart Tissue | eNOS Protein | 3 mg/kg/day | 1.6-fold increase. | |

| Diabetic Rat Femoral Arteries | p47phox expression | 15 mg/kg/day | Significantly inhibited the 2.4-fold increase induced by diabetes. | |

| Human Coronary Artery Endothelial Cells (HCAECs) | Reactive Oxygen Species (ROS) | 100 µM | Prevented high-glucose-induced ROS production. |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathways and experimental workflows described in the literature.

Caption: Nicorandil's dual signaling pathways for endothelial protection.

Caption: Experimental workflow for H₂O₂-induced endothelial dysfunction.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature.

Induction of Endothelial Dysfunction with Hydrogen Peroxide (H₂O₂)

Objective: To create an in-vitro model of oxidative stress-induced endothelial dysfunction.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs) or other suitable endothelial cell line.

-

Complete cell culture medium (e.g., EGM-2).

-

Phosphate-buffered saline (PBS).

-

Hydrogen peroxide (H₂O₂) solution (30% stock).

Protocol:

-

Cell Culture: Culture HUVECs in complete medium in a humidified incubator at 37°C and 5% CO₂ until they reach 80-90% confluency.

-

Preparation of H₂O₂ Working Solution: Prepare a fresh working solution of H₂O₂ in serum-free medium at the desired final concentration (e.g., 25 µM, 100 µM).

-

Induction:

-

Aspirate the complete medium from the cell culture plates.

-

Wash the cells once with PBS.

-

Add the H₂O₂ working solution to the cells.

-

-

Incubation: Incubate the cells with H₂O₂ for the desired duration (e.g., 4 hours or 24 hours) at 37°C and 5% CO₂.

-

Nicorandil Pre-treatment (for experimental groups):

-

Prior to H₂O₂ induction (e.g., 1 hour before), replace the medium with a medium containing the desired concentration of nicorandil.

-

Incubate for the pre-treatment period, then proceed with H₂O₂ induction as described above (the H₂O₂ solution should also contain nicorandil at the same concentration).

-

-

Post-Induction Analysis: After the incubation period, the cells are ready for various downstream analyses, such as cell viability assays, apoptosis assays, or protein expression analysis.

Measurement of Nitric Oxide (NO) Production using the Griess Assay

Objective: To quantify the amount of nitrite (a stable metabolite of NO) in the cell culture supernatant as an indicator of NO production.

Materials:

-

Cell culture supernatant from experimental and control groups.

-

Griess Reagent (typically a two-part solution: Solution A - sulfanilamide in acid; Solution B - N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

Sodium nitrite standard solution (for standard curve).

-

96-well microplate.

-

Microplate reader.

Protocol:

-

Sample Collection: Collect the cell culture supernatant from each well.

-

Standard Curve Preparation: Prepare a series of sodium nitrite standards of known concentrations (e.g., 0-100 µM) in the same culture medium used for the experiment.

-

Assay Procedure:

-

Pipette 50 µL of each standard and sample into separate wells of a 96-well plate.

-

Add 50 µL of Griess Reagent Solution A to each well.

-

Incubate for 5-10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent Solution B to each well.

-

Incubate for another 5-10 minutes at room temperature, protected from light. A purple/magenta color will develop.

-

-

Measurement: Measure the absorbance of each well at 540 nm using a microplate reader.

-

Calculation:

-

Subtract the absorbance of the blank (medium only) from all readings.

-

Plot the absorbance of the standards versus their known concentrations to generate a standard curve.

-

Use the standard curve to determine the nitrite concentration in the unknown samples.

-

Western Blot Analysis for eNOS and p47phox

Objective: To determine the protein expression levels of endothelial nitric oxide synthase (eNOS) and the NADPH oxidase subunit p47phox.

Materials:

-

Cell lysates from experimental and control groups.

-

Protein lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels and running buffer.

-

Transfer buffer and PVDF or nitrocellulose membrane.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies (anti-eNOS, anti-p47phox, and a loading control like anti-β-actin or anti-GAPDH).

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

Imaging system.

Protocol:

-

Protein Extraction:

-

Wash cells with ice-cold PBS.

-

Lyse the cells with lysis buffer on ice.

-

Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.

-

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibodies (e.g., anti-eNOS, anti-p47phox, and anti-β-actin) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane several times with TBST to remove unbound primary antibodies.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane again several times with TBST.

-

Detection:

-

Incubate the membrane with a chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

-

Analysis: Quantify the band intensities using densitometry software and normalize the expression of the target proteins to the loading control.

This technical guide provides a solid foundation for understanding and investigating the in-vitro effects of this compound on endothelial dysfunction. The provided data, protocols, and visualizations are intended to facilitate further research and development in this important area of cardiovascular medicine.

Investigating Nicorandil's Effect on Reactive Oxygen Species: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nicorandil, a dual-acting drug with ATP-sensitive potassium (K-ATP) channel opening and nitric oxide (NO) donating properties, has demonstrated significant protective effects in various cellular and tissue models, largely attributed to its modulation of reactive oxygen species (ROS). This technical guide provides a comprehensive overview of the mechanisms, experimental validation, and signaling pathways associated with Nicorandil's impact on ROS. Detailed experimental protocols for key assays, quantitative data summaries, and visual representations of the underlying molecular interactions are presented to facilitate further research and drug development in this area.

Introduction

Reactive oxygen species (ROS) are a group of highly reactive molecules and free radicals derived from molecular oxygen. While they play crucial roles in cellular signaling and homeostasis at low concentrations, excessive ROS production leads to oxidative stress, a condition implicated in the pathophysiology of numerous diseases, including cardiovascular disorders, neurodegenerative diseases, and diabetes. Nicorandil has emerged as a promising therapeutic agent that mitigates the detrimental effects of oxidative stress. Its unique dual mechanism of action allows for a multifaceted approach to cellular protection against ROS-induced damage. This guide delves into the core aspects of Nicorandil's interaction with ROS, providing researchers with the necessary information to design and interpret experiments in this field.

Mechanisms of Nicorandil's Action on ROS

Nicorandil's influence on ROS levels is primarily mediated through two interconnected mechanisms:

-

ATP-Sensitive Potassium (K-ATP) Channel Opening: Nicorandil is a potent opener of K-ATP channels, particularly those located in the inner mitochondrial membrane (mitoK-ATP). The opening of these channels leads to potassium influx into the mitochondrial matrix, causing a partial depolarization of the mitochondrial membrane. This mild uncoupling of the respiratory chain has been shown to reduce the generation of superoxide radicals, a primary form of ROS, at complex I and complex III.

-

Nitric Oxide (NO) Donation: Nicorandil possesses a nitrate moiety that can release NO. Nitric oxide plays a complex, context-dependent role in ROS modulation. It can directly scavenge superoxide radicals, thereby reducing oxidative stress. Furthermore, NO can activate soluble guanylate cyclase (sGC), leading to the production of cyclic guanosine monophosphate (cGMP) and subsequent activation of protein kinase G (PKG). This signaling cascade can, in turn, contribute to the opening of mitoK-ATP channels, creating a positive feedback loop that enhances the reduction of mitochondrial ROS.[1][2]

Quantitative Data Summary

The following tables summarize quantitative data from various studies investigating the effect of Nicorandil on ROS levels and related markers of oxidative stress.

Table 1: Effect of Nicorandil on Reactive Oxygen Species (ROS) Levels

| Cell/Tissue Type | Stressor | Nicorandil Concentration | Method | % Reduction in ROS (approx.) | Reference |

| Dystrophin-deficient iPSC-derived Cardiomyocytes | Oxidative Stress | Pre-treatment | DHE Fluorescence | Mitigated stress-induced increase | [3] |

| Human Coronary Artery Endothelial Cells (HCAECs) | Sirolimus | Co-treatment | Not specified | Prevented sirolimus-stimulated ROS production | [4] |

| Klebsiella pneumoniae | Polymyxin E | Co-treatment | carboxy-H2DCFDA | Decreased ROS accumulation | [5] |

| Rat Myocardial Infarction Model | Myocardial Infarction | Not specified | Not specified | Mitigated increase in pyroptosis-related molecules | [6][7][8] |

| SH-SY5Y cells (Alzheimer's model) | APPsw overexpression | 0.1, 0.5, 1 mM | Annexin V/PI | Dose-dependently decreased apoptosis rate | [9] |

Table 2: Effect of Nicorandil on Antioxidant Enzymes and Lipid Peroxidation

| Model System | Parameter | Effect of Nicorandil | Quantitative Change | Reference |

| Patients post-PCI | Superoxide Dismutase (SOD) | Increased | Significantly higher than control | [10] |

| Patients post-PCI | Malondialdehyde (MDA) | Decreased | Significantly lower than control | [10] |

| Thioacetamide-induced liver fibrosis in rats | Superoxide Dismutase (SOD) | Increased | 156% increase with 7.5 mg/kg dose | [11] |

| Thioacetamide-induced liver fibrosis in rats | Malondialdehyde (MDA) | Decreased | 46% decrease with 7.5 mg/kg dose | [11] |

| Myocardial infarction in mice | Superoxide Dismutase (SOD) | Increased | Significantly higher than MI group | [12][13] |

| Myocardial infarction in mice | Malondialdehyde (MDA) | Decreased | Significantly lower than MI group | [12][13] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess Nicorandil's effect on ROS.

Measurement of Intracellular ROS using Dihydroethidium (DHE)

Principle: Dihydroethidium (DHE) is a fluorescent probe that is oxidized in the presence of superoxide to ethidium, which intercalates with DNA and fluoresces red.

Protocol:

-

Cell Culture: Plate cells in a suitable format (e.g., 96-well plate, chamber slides) and culture until they reach the desired confluency.

-

Treatment: Treat the cells with Nicorandil at various concentrations for the desired duration. Include appropriate controls (vehicle, positive control for ROS induction).

-

DHE Staining:

-

Prepare a stock solution of DHE in DMSO.

-

Dilute the DHE stock solution in pre-warmed cell culture medium to a final working concentration (typically 5-10 µM).

-

Remove the treatment medium from the cells and wash once with pre-warmed PBS.

-

Add the DHE working solution to the cells and incubate for 15-30 minutes at 37°C in the dark.

-

-

Washing: Remove the DHE solution and wash the cells twice with PBS.

-

Imaging and Quantification:

-

Image the cells using a fluorescence microscope with appropriate filters (e.g., excitation ~518 nm, emission ~605 nm).

-

Quantify the fluorescence intensity using image analysis software (e.g., ImageJ). Normalize the fluorescence intensity to the number of cells.

-

Assessment of Mitochondrial Membrane Potential using Tetramethylrhodamine, Ethyl Ester (TMRE)

Principle: TMRE is a cell-permeant, cationic fluorescent dye that accumulates in active mitochondria with an intact membrane potential. A decrease in mitochondrial membrane potential results in reduced TMRE fluorescence.

Protocol:

-

Cell Culture and Treatment: Follow the same initial steps as for the DHE assay.

-

TMRE Staining:

-

Prepare a stock solution of TMRE in DMSO.

-

Dilute the TMRE stock solution in pre-warmed cell culture medium to a final working concentration (typically 50-200 nM).

-

Add the TMRE working solution to the cells and incubate for 20-30 minutes at 37°C in the dark.

-

-

Washing: Gently wash the cells with pre-warmed PBS.

-

Imaging and Quantification:

-

Image the cells immediately using a fluorescence microscope (e.g., excitation ~549 nm, emission ~575 nm).

-

Quantify the fluorescence intensity of individual mitochondria or whole cells. A decrease in fluorescence intensity in Nicorandil-treated cells compared to control indicates mitochondrial depolarization.

-

Superoxide Dismutase (SOD) Activity Assay

Principle: This assay is based on the ability of SOD to inhibit the reduction of a tetrazolium salt (e.g., WST-1) by superoxide radicals generated by a xanthine/xanthine oxidase system.

Protocol:

-

Sample Preparation: Prepare cell or tissue lysates according to standard procedures. Determine the protein concentration of each lysate.

-

Assay Reaction:

-

In a 96-well plate, add the sample lysate.

-

Add the WST-1 working solution.

-

Initiate the reaction by adding the xanthine oxidase solution.

-

-

Incubation: Incubate the plate at 37°C for 20-30 minutes.

-

Measurement: Measure the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader.

-

Calculation: Calculate the SOD activity as the percentage of inhibition of the rate of WST-1 reduction. One unit of SOD activity is typically defined as the amount of enzyme that inhibits the rate of superoxide-dependent reaction by 50%.

Malondialdehyde (MDA) Assay (TBARS Assay)

Principle: Malondialdehyde (MDA), a marker of lipid peroxidation, reacts with thiobarbituric acid (TBA) under acidic conditions to form a colored product that can be measured spectrophotometrically.

Protocol:

-

Sample Preparation: Prepare cell or tissue homogenates.

-

Reaction Mixture:

-

To the sample, add a solution of TBA in an acidic buffer (e.g., trichloroacetic acid).

-

-

Incubation: Incubate the mixture at 95-100°C for 60 minutes.

-

Cooling and Centrifugation: Cool the samples on ice and then centrifuge to pellet any precipitate.

-

Measurement: Measure the absorbance of the supernatant at a specific wavelength (e.g., 532 nm).

-

Quantification: Determine the MDA concentration using a standard curve prepared with a known concentration of MDA or a precursor like 1,1,3,3-tetramethoxypropane.

Signaling Pathways and Visualizations

Nicorandil's effects on ROS are intricately linked to several key signaling pathways. The following diagrams, generated using the DOT language, illustrate these relationships.

Dual Mechanism of Nicorandil Action on Mitochondrial ROS

Caption: Dual mechanism of Nicorandil leading to reduced mitochondrial ROS.

The NO-sGC-cGMP-PKG Signaling Pathway

Caption: Nicorandil's NO-mediated signaling cascade.

The Protective PI3K/Akt Signaling Pathway

Caption: Nicorandil's activation of the pro-survival PI3K/Akt pathway.

Inhibition of the Inflammatory TLR4/MyD88/NF-κB Pathway

Caption: Nicorandil's inhibition of the TLR4-mediated inflammatory pathway.

Conclusion and Future Directions

Nicorandil demonstrates a robust capacity to modulate reactive oxygen species through its dual mechanism of action, involving both the opening of mitochondrial K-ATP channels and the donation of nitric oxide. The experimental evidence, supported by the protocols and quantitative data presented in this guide, highlights its potential as a therapeutic agent in conditions associated with oxidative stress. Future research should focus on elucidating the precise interplay between the K-ATP channel-dependent and NO-dependent pathways in different cell types and disease models. Furthermore, exploring the long-term effects of Nicorandil on the cellular antioxidant defense systems will be crucial for its clinical application. The methodologies and signaling pathway diagrams provided herein offer a solid foundation for researchers to further investigate the therapeutic potential of Nicorandil in mitigating ROS-induced cellular damage.

References

- 1. Nicorandil opens mitochondrial K(ATP) channels not only directly but also through a NO-PKG-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Nicorandil prevents sirolimus-induced production of reactive oxygen species, endothelial dysfunction, and thrombus formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Nicorandil inhibits TLR4/MyD88/NF-κB/NLRP3 signaling pathway to reduce pyroptosis in rats with myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nicorandil inhibits TLR4/MyD88/NF-κB/NLRP3 signaling pathway to reduce pyroptosis in rats with myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. karger.com [karger.com]

- 10. Effects of nicorandil on systemic inflammation and oxidative stress induced by percutaneous coronary intervention in patients with coronary heart disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Nicorandil attenuates thioacetamide induced liver fibrosis via AMPK, SIRT1 and HIF1α mediated cellular energy homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Effects of nicorandil on inflammatory response, oxidative stress and myocardial fibrosis after myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Nicorandil Nitrate's Impact on Intracellular Calcium Concentration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nicorandil is a dual-action antianginal agent that exerts its therapeutic effects primarily by modulating intracellular calcium ([Ca²⁺]i) concentration in vascular smooth muscle and cardiac cells. This technical guide provides an in-depth analysis of the core mechanisms through which nicorandil nitrate influences calcium homeostasis. It details the compound's function as both an ATP-sensitive potassium (KATP) channel opener and a nitric oxide (NO) donor. This document summarizes key quantitative data from preclinical studies, presents detailed experimental protocols for investigating these effects, and provides visual representations of the involved signaling pathways to support further research and development in this area.

Introduction

Intracellular calcium is a ubiquitous second messenger that governs a vast array of physiological processes, including muscle contraction, neurotransmission, and gene expression. In vascular smooth muscle cells (VSMCs) and cardiomyocytes, precise regulation of [Ca²⁺]i is critical for maintaining cardiovascular function. Dysregulation of calcium homeostasis is a hallmark of many cardiovascular pathologies, including angina pectoris.

Nicorandil (N-(2-hydroxyethyl)-nicotinamide nitrate) is a unique cardiovascular drug that combines the actions of a potassium channel activator and a nitrate vasodilator.[1] Its clinical efficacy in treating angina stems from its ability to reduce cardiac preload and afterload and improve coronary blood flow, effects that are fundamentally linked to its ability to lower intracellular calcium concentrations.[2][3] This guide elucidates the molecular pathways and experimental evidence underpinning nicorandil's impact on [Ca²⁺]i.

Core Mechanisms of Action

Nicorandil's influence on intracellular calcium is mediated through two primary, synergistic pathways.

ATP-Sensitive Potassium (KATP) Channel Activation

Nicorandil is a potent activator of ATP-sensitive potassium (KATP) channels.[2] In vascular smooth muscle cells, the opening of these channels leads to an efflux of potassium (K⁺) ions, causing hyperpolarization of the cell membrane.[4][5] This change in membrane potential inhibits the opening of voltage-dependent L-type calcium channels (VDCCs), thereby reducing the influx of extracellular Ca²⁺.[1][4] The resulting decrease in cytosolic calcium concentration leads to the relaxation of vascular smooth muscle and vasodilation.[1] This mechanism is particularly effective in arterial resistance vessels. The cardioprotective effects of nicorandil are also linked to the opening of mitochondrial KATP channels, which helps prevent intracellular calcium overload and preserves cellular energy.[1][2][6]

Nitric Oxide (NO) Donation and the cGMP-PKG Pathway

The nitrate moiety in nicorandil's structure serves as a nitric oxide (NO) donor.[2] NO activates the enzyme soluble guanylate cyclase (sGC) in vascular smooth muscle cells.[4] This activation leads to an increased synthesis of cyclic guanosine monophosphate (cGMP).[1][4] Elevated cGMP levels then activate cGMP-dependent protein kinase (PKG), which in turn phosphorylates several downstream targets.[1] These phosphorylation events contribute to a reduction in [Ca²⁺]i by:

-

Inhibiting Ca²⁺ release from intracellular stores like the sarcoplasmic reticulum.

-

Activating Ca²⁺ pumps (e.g., plasma membrane Ca²⁺-ATPase) that extrude calcium from the cell.[4]

-

Decreasing the calcium sensitivity of the contractile apparatus.

This NO-cGMP pathway is a primary contributor to venous and coronary artery dilation, reducing cardiac preload.[2]

Effects on Na⁺/Ca²⁺ Exchanger (NCX)

Studies in cardiac myocytes have shown that nicorandil can also enhance the function of the Na⁺/Ca²⁺ exchanger (NCX1) through the cGMP pathway.[7][8] By accelerating the extrusion of Ca²⁺ from the cell, this action further contributes to the reduction of intracellular calcium overload, which is particularly relevant for its antiarrhythmic and cardioprotective effects.[7][8]

Quantitative Impact on Intracellular Calcium Dynamics

The following tables summarize quantitative data from studies investigating the effects of nicorandil on processes directly related to intracellular calcium concentration.

Table 1: Dose-Response Data for Nicorandil

| Parameter | Cell/Tissue Type | Value | Effect | Reference |

|---|---|---|---|---|

| EC₅₀ | Guinea Pig Ventricular Myocytes | 8.7 µM | Enhancement of inward Na⁺/Ca²⁺ exchange current (INCX) | [7] |

| EC₅₀ | Guinea Pig Ventricular Myocytes | 15.0 µM | Enhancement of outward Na⁺/Ca²⁺ exchange current (INCX) | [7] |

| Effective Concentration | Rat Portal Vein Smooth Muscle Cells | > 30 µM | Concentration-dependent activation of outward K⁺ current |[9] |

Table 2: Effects of Nicorandil on Calcium-Dependent Cellular Responses

| Cellular Response | Cell/Tissue Type | Nicorandil Concentration | Observed Effect | Reference |

|---|---|---|---|---|

| Inhibition of Contraction | Rabbit Aorta | ED₆₀ (Relaxing Concentration) | 31-38% depression of norepinephrine-induced contractions attributed to Ca²⁺ release | [10] |

| Inhibition of DADs | Guinea Pig Ventricular Myocytes | 100 µM | Abolished delayed afterdepolarizations (DADs) induced by ouabain | [7][11] |

| Ca²⁺ Influx | Rat Caudal Artery Endothelial Cells | Not specified | Significantly increased [Ca²⁺]i via influx, an effect suppressed by glibenclamide |[12] |

Note: Some studies report an increase in [Ca²⁺]i in endothelial cells, which is linked to ATP release and differs from the primary vasodilatory effect in smooth muscle cells where [Ca²⁺]i is decreased.[12]

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the impact of nicorandil on intracellular calcium concentration.

Measurement of Intracellular Calcium Concentration using Fura-2 AM

This protocol describes a ratiometric fluorescence microscopy approach to measure [Ca²⁺]i in cultured vascular smooth muscle cells.

1. Materials and Reagents:

-

Vascular smooth muscle cells (e.g., A7r5 cell line)

-

Glass-bottom imaging dishes (35 mm)

-

Fura-2 AM (acetoxymethyl ester)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Pluronic F-127 (20% solution in DMSO)

-

Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺, buffered with HEPES (pH 7.4)

-

Probenecid (optional, to prevent dye extrusion)

-

Nicorandil stock solution (e.g., 10 mM in DMSO)

-

Inverted fluorescence microscope with excitation wavelength switching (340 nm/380 nm), a 510 nm emission filter, and a sensitive camera.

2. Cell Preparation:

-

Seed VSMCs onto glass-bottom dishes to achieve 70-80% confluency on the day of the experiment.

-

Culture cells for 24-48 hours under standard conditions (37°C, 5% CO₂).

3. Fura-2 AM Loading Solution Preparation (prepare fresh):

-

Prepare a 1 mM Fura-2 AM stock solution in anhydrous DMSO.

-

In a microcentrifuge tube, mix 5 µL of the 1 mM Fura-2 AM stock with 5 µL of 20% Pluronic F-127. Vortex briefly.

-

Dilute this mixture into 1 mL of pre-warmed HBSS to achieve a final Fura-2 AM concentration of 5 µM. If using, add probenecid to a final concentration of 1-2.5 mM. Vortex thoroughly.

4. Cell Loading Procedure:

-

Aspirate the culture medium from the cells and wash once with pre-warmed HBSS.

-

Add the Fura-2 AM loading solution to the cells and incubate for 45-60 minutes at 37°C in the dark.

-

After incubation, wash the cells twice with HBSS to remove extracellular dye.

-

Add fresh HBSS to the cells and allow them to de-esterify the dye for an additional 30 minutes at room temperature in the dark.

5. Calcium Imaging and Data Acquisition:

-

Mount the imaging dish on the microscope stage.

-

Acquire a stable baseline fluorescence by alternately exciting the cells at 340 nm and 380 nm and recording the emission at 510 nm.

-

Apply nicorandil at the desired final concentrations by gently adding it to the imaging buffer.

-

Record the changes in fluorescence intensity at both excitation wavelengths over time.

-

At the end of the experiment, perform a calibration using a calcium ionophore (e.g., ionomycin) in the presence of high extracellular Ca²⁺ (for Rmax) followed by a Ca²⁺-free solution with a chelator like EGTA (for Rmin) to allow for conversion of fluorescence ratios to absolute calcium concentrations.

6. Data Analysis:

-

Calculate the ratio of the fluorescence intensity at 340 nm to that at 380 nm (F340/F380) for each time point.

-

The change in intracellular calcium concentration is proportional to the change in this ratio.[13][14]

Whole-Cell Patch-Clamp Electrophysiology for Calcium Current Analysis

This protocol outlines the measurement of L-type Ca²⁺ currents (ICa,L) in isolated cardiomyocytes to assess the inhibitory effect of nicorandil.

1. Materials and Reagents:

-

Isolated single ventricular myocytes

-

Borosilicate glass capillaries for pipettes

-

Micropipette puller

-

Patch-clamp amplifier and data acquisition system

-

External (Bath) Solution (in mM): 135 NaCl, 5.4 CsCl, 1 MgCl₂, 1.8 CaCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

-

Internal (Pipette) Solution (in mM): 120 CsCl, 20 TEA-Cl, 5 Mg-ATP, 10 HEPES, 10 EGTA (pH adjusted to 7.2 with CsOH). Note: Cs⁺ and TEA are used to block K⁺ currents.

-

Nicorandil stock solution.

2. Pipette Fabrication and Cell Preparation:

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

-

Place isolated cardiomyocytes in a recording chamber on the microscope stage and perfuse with the external solution.

3. Establishing Whole-Cell Configuration:

-

Approach a single, healthy myocyte with the patch pipette while applying slight positive pressure.

-

Upon contact with the cell membrane, release the positive pressure to form a high-resistance (>1 GΩ) seal.

-

Apply gentle suction to rupture the cell membrane and establish the whole-cell configuration. Allow the internal solution to dialyze into the cell for several minutes.

4. Data Acquisition:

-

Hold the cell membrane potential at a holding potential of -80 mV to ensure availability of Ca²⁺ channels.

-

To elicit ICa,L, apply a depolarizing voltage-step protocol (e.g., 300 ms steps from -40 mV to +60 mV in 10 mV increments).

-

Record the resulting inward currents to establish a stable baseline.

5. Drug Application and Recording:

-